![molecular formula C13H15BrN2O4 B8537368 ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate](/img/structure/B8537368.png)
ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate is an organic compound that features a cyclopropane ring substituted with an ethyl ester group and a bromonitrophenylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromonitrophenylamine Intermediate: This step involves the nitration of 5-bromoaniline to produce 5-bromo-2-nitroaniline.
Cyclopropanation: The intermediate is then reacted with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper to form the cyclopropane ring.
Esterification: The final step involves the esterification of the cyclopropane carboxylic acid with ethanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts can enhance yield and reduce production costs.
化学反应分析
Types of Reactions
ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like thiols or amines with a base such as sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: Ethyl 1-((5-amino-2-nitrophenylamino)methyl)cyclopropanecarboxylate.
Substitution: Ethyl 1-((5-substituted-2-nitrophenylamino)methyl)cyclopropanecarboxylate.
Hydrolysis: 1-((5-bromo-2-nitrophenylamino)methyl)cyclopropanecarboxylic acid.
科学研究应用
ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with unique properties.
作用机制
The mechanism of action of ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The bromonitrophenylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropane ring provides structural rigidity, which can enhance binding affinity and specificity.
相似化合物的比较
ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate can be compared with similar compounds such as:
Ethyl 1-((5-chloro-2-nitrophenylamino)methyl)cyclopropanecarboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 1-((5-bromo-2-aminophenylamino)methyl)cyclopropanecarboxylate: Similar structure but with an amino group instead of a nitro group.
Ethyl 1-((5-bromo-2-nitrophenylamino)methyl)cyclobutanecarboxylate: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
属性
分子式 |
C13H15BrN2O4 |
|---|---|
分子量 |
343.17 g/mol |
IUPAC 名称 |
ethyl 1-[(5-bromo-2-nitroanilino)methyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H15BrN2O4/c1-2-20-12(17)13(5-6-13)8-15-10-7-9(14)3-4-11(10)16(18)19/h3-4,7,15H,2,5-6,8H2,1H3 |
InChI 键 |
QGMIJZZGESXOKL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1(CC1)CNC2=C(C=CC(=C2)Br)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

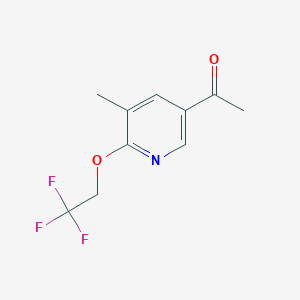



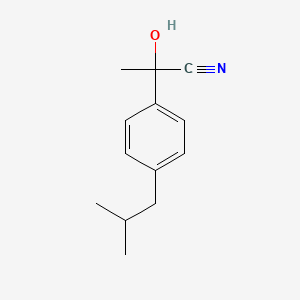
![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylacetic acid](/img/structure/B8537356.png)
![2-(Oxazolo[5,4-c]pyridin-2-yl)benzenamine](/img/structure/B8537360.png)
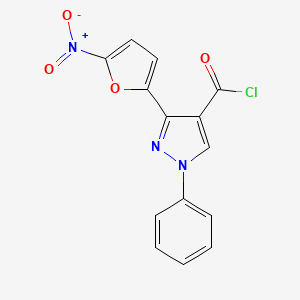
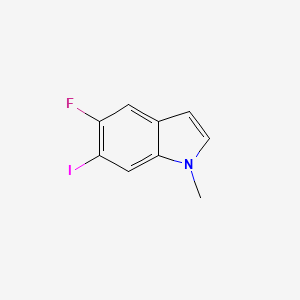
![7-Benzyloxy-2-propylthiazolo[4,5-c]quinolin-4-amine](/img/structure/B8537392.png)
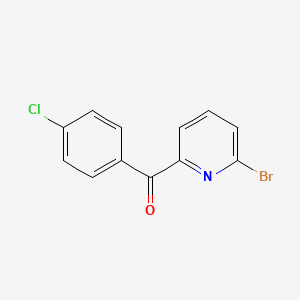

![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]prop-2-en-1-ol](/img/structure/B8537406.png)
